

Spectroscopic data of (Cyclobutylmethyl)(methyl)amine

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Compound of Interest

Compound Name: (Cyclobutylmethyl)(methyl)amine

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An In-depth Technical Guide to the Spectroscopic Data of (Cyclobutylmethyl)(methyl)amine

For researchers, scientists, and professionals in drug development, a thorough understanding of the analytical characterization of small molecules is paramount. This guide provides a detailed overview of the spectroscopic data for **(Cyclobutylmethyl)(methyl)amine** (CAS: 67579-87-7), a secondary amine with a cyclobutyl moiety. The information presented herein is crucial for its identification, purity assessment, and structural elucidation.

Molecular Structure and Properties

(Cyclobutylmethyl)(methyl)amine, with the molecular formula $C_6H_{13}N$, has a molecular weight of 99.17 g/mol ^{[1][2]} Its structure consists of a cyclobutane ring attached to a methylaminomethyl group.

Spectroscopic Data

The following sections summarize the key spectroscopic data for **(Cyclobutylmethyl)(methyl)amine**.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the hydrogen atoms in a molecule. The expected signals for **(Cyclobutylmethyl)(methyl)amine** are detailed in the table below. Data is often recorded on spectrometers like a Bruker 300 MHz or 400 MHz Avance.^[3]

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~ 2.4 - 2.6	Multiplet	1H	CH (methine)
~ 2.3	Singlet	3H	N-CH ₃ (methyl)
~ 2.2	Doublet	2H	N-CH ₂ (methylene)
~ 1.7 - 2.0	Multiplet	4H	Cyclobutyl CH ₂
~ 1.5 - 1.7	Multiplet	2H	Cyclobutyl CH ₂

Note: The N-H proton signal is often broad and may not be clearly observed or could exchange with deuterated solvents.[\[4\]](#)

¹³C NMR Spectroscopy

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is used to determine the number and types of carbon atoms.

Chemical Shift (δ) ppm	Assignment
~ 60 - 65	N-CH ₂
~ 35 - 40	N-CH ₃
~ 30 - 35	CH (methine)
~ 25 - 30	Cyclobutyl CH ₂
~ 18 - 22	Cyclobutyl CH ₂

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy identifies functional groups present in a molecule. The characteristic absorption bands for **(Cyclobutylmethyl)(methyl)amine** are listed below.

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group
3300 - 3500 (broad)	N-H Stretch	Secondary Amine
2975 - 2850	C-H Stretch	Alkane (Cyclobutyl & Methyl)
1470 - 1440	C-H Bend	Alkane
1250 - 1020	C-N Stretch	Aliphatic Amine

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. The expected major peaks in the electron ionization (EI) mass spectrum are shown below.

m/z	Ion	Fragmentation
99	[M] ⁺	Molecular Ion
84	[M - CH ₃] ⁺	Loss of a methyl group
57	[C ₄ H ₉] ⁺	Cyclobutyl fragment
44	[CH ₃ NHCH ₂] ⁺	Alpha-cleavage

Experimental Protocols

The acquisition of high-quality spectroscopic data is dependent on standardized experimental procedures.

NMR Spectroscopy

Sample Preparation: A sample of **(Cyclobutylmethyl)(methyl)amine** (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, D₂O) in an NMR tube. Tetramethylsilane (TMS) is often used as an internal standard with a chemical shift of 0.0 ppm.^{[4][5]}

Data Acquisition: ¹H and ¹³C NMR spectra are typically recorded on a 300 MHz or 400 MHz spectrometer at ambient temperature.^[3] For ¹H NMR, standard parameters include a sufficient

number of scans to obtain a good signal-to-noise ratio. For ^{13}C NMR, a proton-decoupled sequence is commonly used to simplify the spectrum.

Infrared (IR) Spectroscopy

Sample Preparation: For a liquid sample like **(Cyclobutylmethyl)(methyl)amine**, a thin film is prepared between two salt plates (e.g., NaCl or KBr).

Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. The spectrum is typically scanned over the range of 4000 to 400 cm^{-1} . A background spectrum of the clean salt plates is taken first and subtracted from the sample spectrum.

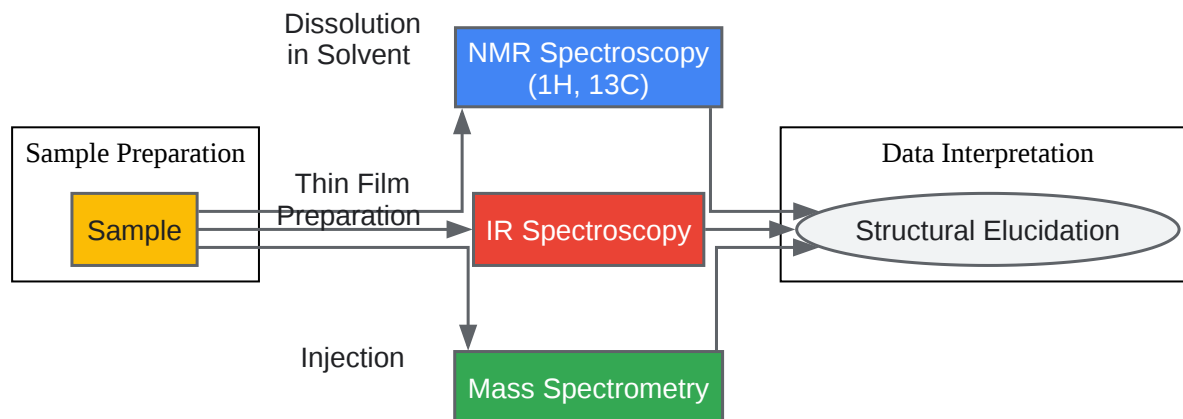
Mass Spectrometry

Sample Introduction: The sample can be introduced into the mass spectrometer via direct injection or through a gas chromatograph (GC-MS) for separation from any impurities.^[3]

Data Acquisition: In an electron ionization (EI) mass spectrometer, the sample is bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation. The resulting positively charged fragments are separated by their mass-to-charge ratio (m/z) and detected.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of **(Cyclobutylmethyl)(methyl)amine**.



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Caption: Workflow for the spectroscopic analysis of **(Cyclobutylmethyl)(methyl)amine**.

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